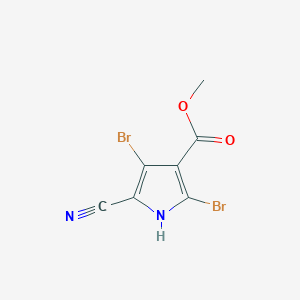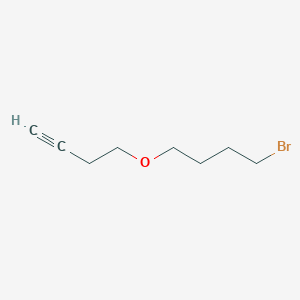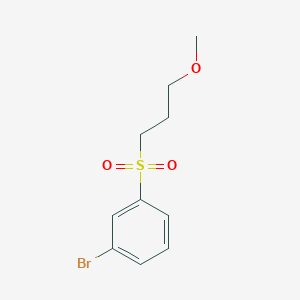
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is characterized by the presence of two phytanoyl chains attached to the glycerol backbone, with a phospho-L-serine head group. This compound is commonly used in the preparation of lipid bilayers and liposomes, which are essential in various biochemical and biophysical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the following steps:
Preparation of Phytanoyl Chloride: Phytanic acid is converted to phytanoyl chloride using thionyl chloride or oxalyl chloride.
Esterification: The phytanoyl chloride is then reacted with glycerol to form 1,2-diphytanoyl-sn-glycerol.
Phosphorylation: The 1,2-diphytanoyl-sn-glycerol is phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-diphytanoyl-sn-glycero-3-phosphate.
Coupling with L-Serine: The phosphate group is then coupled with L-serine in the presence of a base such as triethylamine to form 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine.
Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of phytanic acid and glycerophospho-L-serine.
Oxidation: The phytanoyl chains can undergo oxidation reactions, particularly at the terminal methyl groups, forming carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where the serine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of catalysts like triethylamine.
Major Products
Hydrolysis: Phytanic acid and glycerophospho-L-serine.
Oxidation: Carboxylic acids derived from the oxidation of phytanoyl chains.
Substitution: Modified phospholipids with different head groups.
Aplicaciones Científicas De Investigación
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Essential in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in artificial membranes.
Industry: Utilized in the formulation of cosmetic products and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, affecting their function and activity. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar structure but with palmitoyl chains instead of phytanoyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains oleoyl chains, leading to different physical properties.
1,2-distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Features stearoyl chains, resulting in higher melting points.
Uniqueness
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its branched phytanoyl chains, which confer distinct properties such as increased membrane fluidity and resistance to oxidation. These characteristics make it particularly useful in studies involving membrane dynamics and stability.
Propiedades
Fórmula molecular |
C46H88NNa2O10P |
|---|---|
Peso molecular |
892.1 g/mol |
Nombre IUPAC |
disodium;2-amino-3-[2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C46H90NO10P.2Na/c1-34(2)17-11-19-36(5)21-13-23-38(7)25-15-27-40(9)29-44(48)54-31-42(32-55-58(52,53)56-33-43(47)46(50)51)57-45(49)30-41(10)28-16-26-39(8)24-14-22-37(6)20-12-18-35(3)4;;/h34-43H,11-33,47H2,1-10H3,(H,50,51)(H,52,53);;/q;2*+1/p-2 |
Clave InChI |
MBNBIPFVPCWBKZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


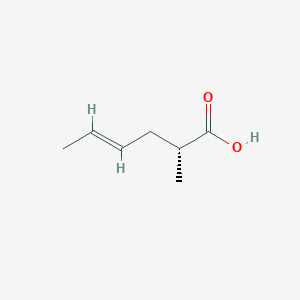
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
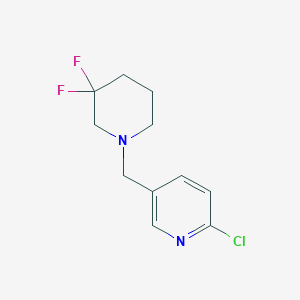
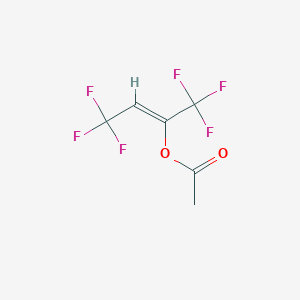
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)


